
N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key component in B-cell receptor signaling and is essential for the survival and proliferation of malignant B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide selectively binds to the active site of BTK and inhibits its kinase activity. BTK is a key component in B-cell receptor signaling, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK activity by this compound leads to decreased activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of malignant B-cells in vitro and in vivo. In addition, this compound has been shown to inhibit B-cell receptor signaling and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. This compound has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is its specificity for BTK, which minimizes off-target effects and reduces toxicity. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, this compound has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the development of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. One area of interest is the combination of this compound with other agents that target B-cell signaling pathways, such as PI3K inhibitors or BCL-2 inhibitors. Another area of interest is the evaluation of this compound in combination with immunotherapeutic agents, such as checkpoint inhibitors or CAR T-cells. Additionally, the development of this compound for the treatment of other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma, is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves several steps, starting with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 2-amino-5-methylpyridine to form 2-chloro-N-(5-methylpyridin-2-yl)benzamide. This intermediate is then reacted with tetrahydrofuran-2-ylmethanol in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of malignant B-cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in xenograft models of B-cell malignancies.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-5-1-2-6-15(14)20-17(21)12-7-8-16(19-10-12)23-11-13-4-3-9-22-13/h1-2,5-8,10,13H,3-4,9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSDOPCSCQLJFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


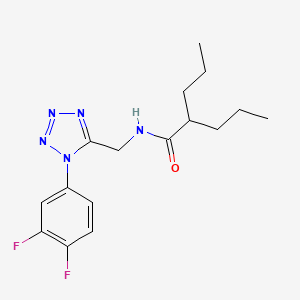
![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)
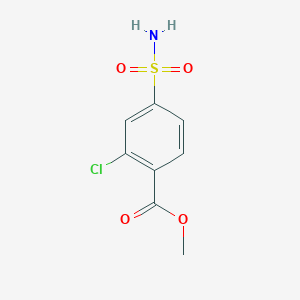
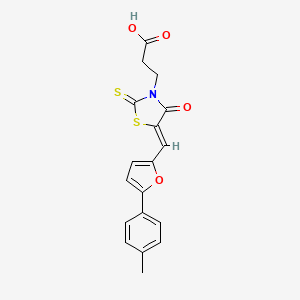
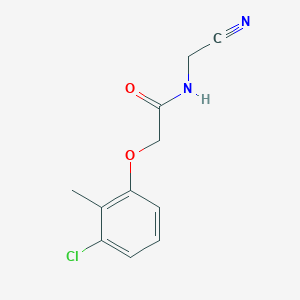

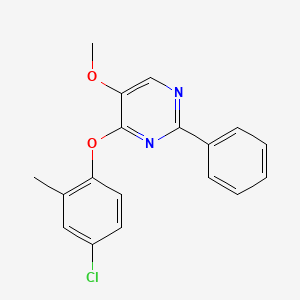

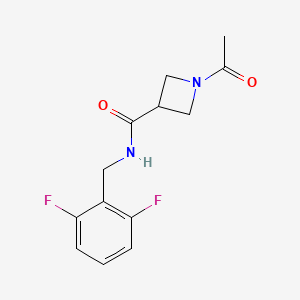

![N-(4-ethylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2379252.png)